Ni-Protoporphyrin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

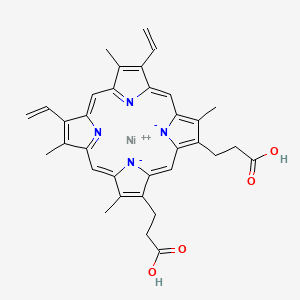

Ni-Protoporphyrin, also known as this compound, is a useful research compound. Its molecular formula is C34H32N4NiO4 and its molecular weight is 619.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Ni-Protoporphyrin has been investigated for its potential as an anticancer agent. Its ability to generate reactive oxygen species upon light activation makes it suitable for photodynamic therapy (PDT). Studies have shown that this compound can selectively accumulate in cancer cells, leading to cell death when exposed to light .

Antiviral and Antimicrobial Properties

Recent research indicates that this compound exhibits antiviral properties, particularly against viruses like SARS-CoV-2. The compound's interaction with viral proteins suggests it could inhibit viral replication . Moreover, various metalated protoporphyrins, including this compound, have demonstrated antimicrobial activity against pathogens such as Staphylococcus aureus and Mycobacterium abscessus due to their ability to disrupt microbial membranes .

Interaction with Nucleic Acids

This compound interacts with DNA through several mechanisms, including intercalation and outside binding. This property is crucial for developing DNA-targeting drugs and understanding the compound's role in gene regulation . The binding of this compound to DNA can also enhance the efficacy of anticancer therapies by promoting selective cytotoxicity towards cancer cells.

Catalysis in Organic Reactions

This compound serves as a catalyst in various organic transformations, including oxidation and hydrogenation reactions. Its metal center facilitates electron transfer processes, enhancing reaction rates and selectivity . This catalytic ability is leveraged in synthetic chemistry for producing fine chemicals and pharmaceuticals.

Sensors Development

The unique optical properties of this compound make it an excellent candidate for sensor development. It can be utilized in electrochemical sensors for detecting environmental pollutants or biomolecules due to its high sensitivity and selectivity . For instance, a poly(this compound IX) film has been employed to quantify sulfite levels in solutions, showcasing its applicability in food safety and environmental monitoring .

Imaging Agents

This compound is being explored as a contrast agent in medical imaging techniques such as magnetic resonance imaging (MRI) and photoacoustic imaging. Its ability to enhance signal contrast makes it valuable for visualizing tumors or other pathological conditions .

Photovoltaic Devices

Research indicates that this compound can be incorporated into organic photovoltaic devices due to its light-absorbing properties. This application aims to improve the efficiency of solar energy conversion technologies by utilizing the compound's unique electronic characteristics .

Case Studies

Analyse Chemischer Reaktionen

Reactivity and Catalytic Activity

The reactivity of Ni-Protoporphyrin is influenced by its electronic structure, which allows it to engage in catalytic cycles typical of metalloporphyrins. It can catalyze oxidation reactions involving organic substrates. Studies have shown that this compound can stabilize reaction intermediates through coordination, which lowers activation energies and increases reaction efficiency.

Reactions with Nitrogen Oxides

Nickel tetraphenyl porphyrins deposited on a copper surface are reactive towards nitric oxide disproportionation at room temperature . In this process, nitric oxide (NO) can disproportionate into nitrogen dioxide (NO2) and nitrous oxide (N2O) . Research indicates that a single NO molecule coordinates to the metal center under specific conditions . Experimental and theoretical methods have provided evidence of nitric oxide disproportionation at room temperature using nickel tetraphenyl porphyrins .

Table 1: Bond Lengths of NOx Species and Ni-TPP Complexes (Å)

| NO | NO | |

|---|---|---|

| N−O | N−Ni | |

| NOx | 1.17 | – |

| NOx‐NiTPP | 1.17 | 2.17 |

| NOx‐NiTPP/Cu(100) | 1.20 | 1.94 |

*TPP = tetraphenylporphyrin

Hydrogen Evolution Reactions (HER)

Nickel porphyrinoids can catalyze the hydrogen evolution reaction (HER) . Research has shown that β-hydrogenation of porphyrin enhances electrocatalytic HER reactivity . Density Functional Theory (DFT) calculations suggest that after a two-electron reduction, β-hydrogenation increases the electron density on the nickel center, favoring the formation of a reactive nickel hydride intermediate .

Table 2: Turnover Frequencies (TOF) for HER with Nickel Porphyrinoids

| Nickel Complex | TOF (s-1) |

|---|---|

| Ni(II) chlorin (Ni-2) | 6287 |

| Ni(II) porphyrin (Ni-1) | 265 |

| Ni(II) hydroporpholactone | 1737 |

| Ni(II) porpholactone (Ni-3) | 342 |

Reactions with Carbon Dioxide

Studies involving (phenanthroline)Ni(I) species have demonstrated their reactivity with CO2 . These Ni(I) complexes can facilitate CO2 insertion into the Ni(I)–C bond, leading to the formation of carboxylate products .

Formation Kinetics

The kinetics of this compound formation have been investigated using 5,10,15,20-tetrakis(N-methylpyridium-4-yl)porphyrin and Ni2+ species in aqueous solutions . The reaction follows a specific spectral pattern, with isosbestic points observed during the formation of the Ni(II)porphyrin complex . The reaction rate is influenced by factors such as pH, nickel concentrations, and ionic strengths .

On-Surface Reactions

Ni-porphyrin polymers can undergo on-surface synthesis to form porphyrin-graphene nanoribbons . This conversion involves a ring-closing reaction that flattens the nanoribbon structure . The nickel and nitrogen chemical environments within the porphyrin core remain unchanged during the formation of the nanoribbon, indicating the incorporation of Ni-porphyrin units into the nanoribbon .

Eigenschaften

Molekularformel |

C34H32N4NiO4 |

|---|---|

Molekulargewicht |

619.3 g/mol |

IUPAC-Name |

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;nickel(2+) |

InChI |

InChI=1S/C34H34N4O4.Ni/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |

InChI-Schlüssel |

IJROJBFZULUEEG-UHFFFAOYSA-L |

Kanonische SMILES |

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Ni+2] |

Synonyme |

Ni-PPIX nickel(II) protoporphyrin IX |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.